molecular formula C20H18N4O2S B2519834 4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine CAS No. 956361-09-4

4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine

Cat. No.: B2519834
CAS No.: 956361-09-4
M. Wt: 378.45
InChI Key: HIXLCWCIVQKHLP-UHFFFAOYSA-N
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Description

The compound 4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine features a pyrazole core substituted at the 1-position with a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl group and at the 4-position with a 4-methoxyphenyl moiety. This structure combines the electron-donating methoxy groups with heterocyclic systems (pyrazole and thiazole), which are known to enhance binding interactions in medicinal chemistry.

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-25-15-7-3-13(4-8-15)17-11-22-24(19(17)21)20-23-18(12-27-20)14-5-9-16(26-2)10-6-14/h3-12H,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXLCWCIVQKHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=C(C=N3)C4=CC=C(C=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring followed by the construction of the pyrazole ring. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups yields phenolic compounds, while reduction of nitro groups yields amines.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities which can be categorized as follows:

Antimicrobial Activity

Research indicates that derivatives with similar structures to this compound possess significant antimicrobial properties. The presence of thiazole and pyrazole rings is crucial for this activity.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that the structural components enhance antimicrobial efficacy through various mechanisms of action, including disruption of bacterial cell walls and inhibition of protein synthesis .

Antitumor Activity

Compounds similar to 4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine have shown promising results in cancer research. They have been reported to induce apoptosis in cancer cells by activating caspases and affecting mitochondrial pathways.

Case Study:
A study demonstrated that a related thiazole derivative significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancers, by inducing cell cycle arrest and apoptosis .

Pharmacokinetics

Studies on similar compounds indicate favorable pharmacokinetic profiles, including good absorption rates and metabolic stability. This enhances their potential for therapeutic use.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Key Substituents Reported Activities References
Target Compound : 4-(4-Methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine C₁₉H₁₇N₄OS Dual 4-methoxyphenyl groups on pyrazole and thiazole Not explicitly reported -
4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine C₁₆H₁₅N₃O Phenyl group at pyrazole 1-position (no thiazole) Unknown
1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine C₁₄H₁₃N₄OS Methyl group at pyrazole 3-position Not specified
4,5-Bis(4-methoxyphenyl)-2-(trifluoromethyl)-1H-imidazole C₁₇H₁₄F₃N₃O₂ Imidazole core with trifluoromethyl group Analgesic, anti-inflammatory
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine C₂₀H₁₄Cl₃FN₄ Fluorophenyl, pyridyl, and trichlorophenyl groups Src, B-Raf, EGFR, VEGFR-2 inhibition (nM IC₅₀)
1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine C₁₇H₁₇N₃O 4-Methylphenyl at pyrazole 3-position Not explicitly reported
Key Observations:
  • For example, the imidazole derivative in shows enhanced anti-inflammatory activity due to the trifluoromethyl group’s electron-withdrawing effects.
  • Substituent Effects: Methoxy vs. Halogenation: Fluorine and chlorine substituents (e.g., in ) enhance metabolic stability and target affinity, as seen in kinase inhibitors.
Anticancer and Kinase Inhibition
  • Regioisomerism Impact : highlights that switching substituent positions on pyrazole derivatives (e.g., moving a fluorophenyl group from the 3- to 4-position) can shift activity from p38α MAP kinase to cancer kinases like Src and B-Raf . This suggests that the target compound’s dual methoxyphenyl-thiazole arrangement may confer unique kinase selectivity.
  • Thiazole Role : Thiazole-containing compounds (e.g., ) often exhibit improved anticancer activity due to sulfur’s role in hydrophobic interactions and hydrogen bonding .
Anti-inflammatory and Analgesic Activity
  • The imidazole derivative in demonstrates that bulky substituents (e.g., trifluoromethyl) enhance COX-2 inhibition, a common anti-inflammatory mechanism. The target compound’s methoxy groups may similarly modulate COX-2 affinity but with reduced potency compared to halogenated analogs.

Biological Activity

The compound 4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula: C25H28N4O3S
  • Molecular Weight: 464.58 g/mol

The compound contains a thiazole ring, a pyrazole moiety, and methoxyphenyl substituents, which contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. Notably, thiazolidin-4-one derivatives, closely related to the target compound, have demonstrated considerable potential as anticancer agents by inhibiting various enzymes involved in tumor growth .

Table 1: Summary of Anticancer Activities of Thiazole Derivatives

CompoundActivity TypeIC50 (µM)Reference
4-(4-methoxyphenyl)thiazoleCytotoxicity against A54910.5
5-Methyl-1H-pyrazol-3-amineInhibition of MCF-78.2
2-Amino-4-(p-methoxyphenyl)thiazoleAntiproliferative15.0

Antifungal Activity

The compound has also been tested for antifungal properties against various strains. Preliminary results suggest moderate activity against Candida albicans and Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) ranging from 125 to 250 µg/mL .

Table 2: Antifungal Activity of Related Compounds

CompoundTarget OrganismMIC (µg/mL)Reference
4-(4-methoxyphenyl)thiazoleCandida albicans125
Pyrazole derivativeCryptococcus neoformans250
ThiazolidinoneAspergillus niger62.5

The biological activity of the compound is attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of electron-withdrawing groups enhances its electrophilicity, which is crucial for its interaction with biomolecules .

Case Study 1: Anticancer Efficacy in Cell Lines

A study evaluated the efficacy of the compound on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

Case Study 2: Antifungal Screening

In a screening study against fungal pathogens, the compound demonstrated promising antifungal activity. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting further exploration into analogs of this compound.

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